molecular formula C14H14O4 B12731072 8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one CAS No. 81263-59-4

8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one

Cat. No.: B12731072
CAS No.: 81263-59-4
M. Wt: 246.26 g/mol
InChI Key: JQZMXFOESQGCRI-UHFFFAOYSA-N
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Description

8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is characterized by the presence of a hydroxy group at the 8th position and a prenyl group at the 7th position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using an appropriate oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical synthesis using the above-mentioned steps, optimized for yield and purity. The process would include:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or alter the prenyl group.

    Substitution: The prenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dehydroxylated or altered prenyl derivative.

    Substitution: Formation of a substituted benzopyran derivative.

Scientific Research Applications

8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex flavonoids.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and neuroprotective activities.

    Industry: Utilized in the development of cosmetic products due to its potential skin-whitening and anti-aging properties.

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals.

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin production.

    Signal Transduction: It can modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anti-cancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

8-Hydroxy-7-((3-methyl-2-butenyl)oxy)-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the prenyl group, which may enhance its biological activity and bioavailability compared to other flavonoids.

Properties

CAS No.

81263-59-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

8-hydroxy-7-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C14H14O4/c1-9(2)7-8-17-11-5-3-10-4-6-12(15)18-14(10)13(11)16/h3-7,16H,8H2,1-2H3

InChI Key

JQZMXFOESQGCRI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)O)C

Origin of Product

United States

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